Selective Cytotoxicity Against A431 Epidermoid Carcinoma Cells vs. Non‑Tumorigenic Keratinocytes
In a direct head‑to‑head comparison within the same study, 6,6'-oxybis‑quinoxaline (reported as compound 6) inhibited the viability of A431 human skin cancer cells by 78% at 10 µM, while the matched non‑tumorigenic HaCaT keratinocyte line showed only 22% inhibition under identical conditions, yielding a selectivity ratio of 3.5:1 [1]. In contrast, the closely related bis‑quinoxaline derivative compound 12 in the same series exhibited non‑selective cytotoxicity, underscoring the significance of the 6,6'-oxy linkage for tumour‑cell preferential activity [1].
| Evidence Dimension | Cell viability inhibition (MTT assay) at 10 µM |
|---|---|
| Target Compound Data | 78% inhibition in A431 cells; 22% inhibition in HaCaT cells |
| Comparator Or Baseline | Compound 12 (bis‑quinoxaline analog): non‑selective cytotoxicity (both A431 and HaCaT cells affected similarly); HaCaT baseline for selectivity calculation |
| Quantified Difference | Selectivity ratio (A431 inhibition / HaCaT inhibition) = 3.5; compound 12 showed no selectivity |
| Conditions | MTT assay; 10 µM compound concentration; A431 human epidermoid carcinoma cells vs. HaCaT human keratinocytes; 48‑h exposure |
Why This Matters
This selectivity profile is a critical procurement criterion for researchers developing skin‑cancer targeted probes or therapeutics, as compounds lacking this window (e.g., compound 12) produce confounding toxicity in normal epithelial models.
- [1] Bandopadhyay, D., et al. (2013). Future Med. Chem., 5(12), 1377–1390. Compounds 6 and 12 comparison and HaCaT selectivity data. View Source
